

SGC-CBP30: A Technical Guide to its Function in Gene Transcription

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Compound of Interest

Compound Name: *Sgc-cbp30*

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This document provides an in-depth technical overview of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300). It details the mechanism of action, impact on critical signaling pathways, quantitative data, and key experimental protocols relevant to its application in research and drug development.

Core Function and Mechanism of Action

SGC-CBP30 is a small-molecule inhibitor that selectively targets the bromodomains of CBP and p300.[1] These two proteins are highly homologous and function as critical transcriptional co-activators that regulate gene expression through their intrinsic histone acetyltransferase (HAT) activity and by recruiting other regulatory proteins to chromatin.[2][3][4]

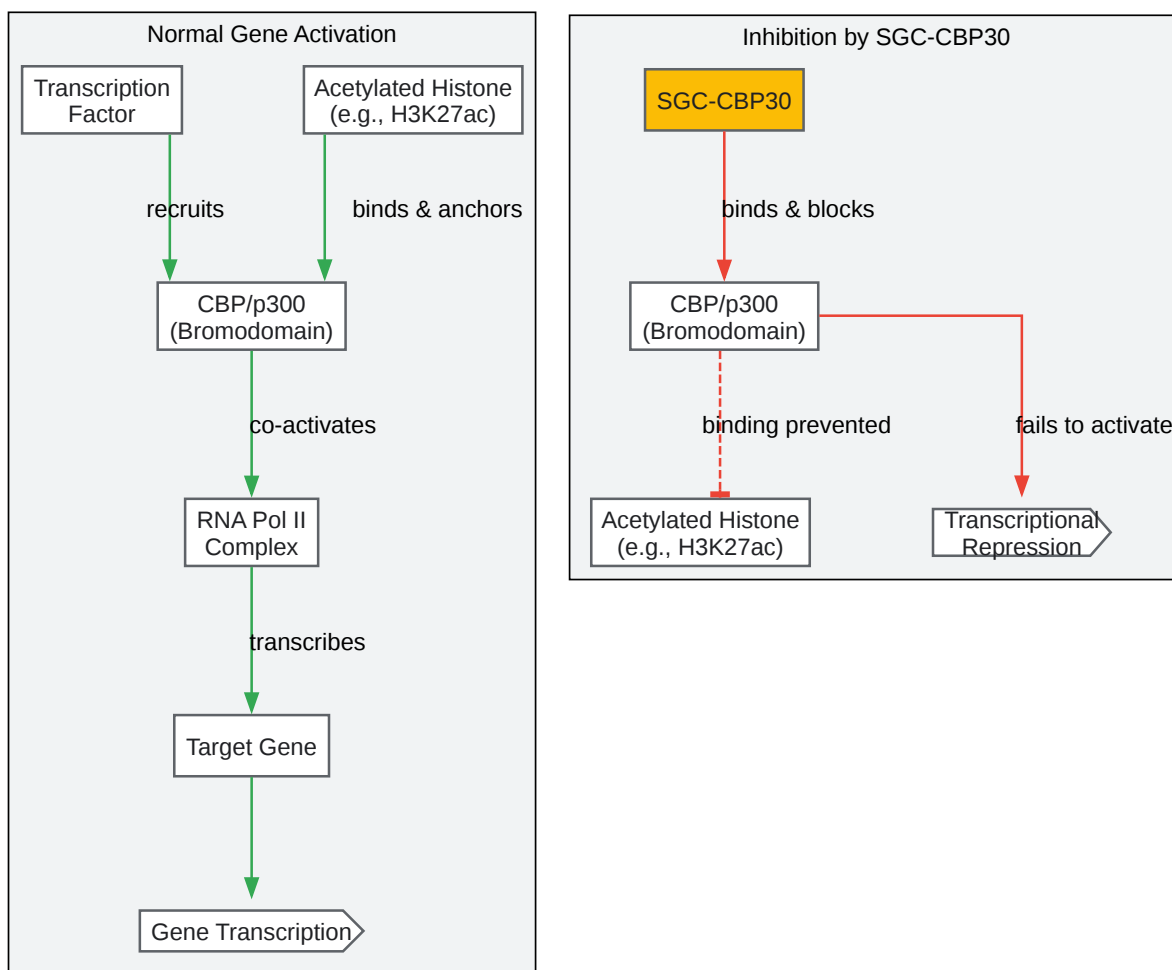
The core function of **SGC-CBP30** in gene transcription is to disrupt the "reading" of acetylated histones by CBP/p300. The mechanism proceeds as follows:

- **Bromodomain Function:** The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, particularly on histone tails.[1] This interaction is crucial for anchoring CBP/p300 to specific sites on chromatin that are marked for active transcription.
- **Competitive Inhibition:** **SGC-CBP30** acts as an acetyl-lysine competitive inhibitor.[5][6] It binds to the acetyl-lysine recognition pocket within the CBP/p300 bromodomain, physically

preventing it from engaging with acetylated histones.[1]

- **Disruption of Recruitment:** By blocking this interaction, **SGC-CBP30** prevents the recruitment and stabilization of the CBP/p300 co-activator complex at enhancers and promoters of target genes.[1]
- **Transcriptional Repression:** The absence of CBP/p300 at these regulatory regions leads to a reduction in local histone acetylation (e.g., H3K27ac), a hallmark of active enhancers.[2] This results in a more condensed chromatin structure and subsequent downregulation of gene transcription.

This targeted inhibition allows for the precise dissection of gene regulatory networks that are dependent on CBP/p300 bromodomain function, distinct from their other functional domains.



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Caption: Mechanism of **SGC-CBP30** Action.

Quantitative Data: Potency, Selectivity, and Cellular Activity

SGC-CBP30 is characterized by its high potency for CBP/p300 and significant selectivity against other bromodomain families, particularly the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4).

Table 1: Biochemical Potency and Binding Affinity

Target	Assay Method	Value	Reference
CREBBP (CBP)	IC50 (Cell-free)	21 nM	[7]
	Kd (ITC)	21 nM	[4][8][9]
	Kd (BLI)	41 nM	[4]
EP300 (p300)	IC50 (Cell-free)	38 nM	[2][7]

| | Kd (ITC) | 32-38 nM |[4][8][10] |

Table 2: Bromodomain Selectivity

Target	Selectivity vs. CBP	Reference
BRD4(1)	40-fold	[7][8][9][10]

| BRD4(2) | 250-fold |[7][8] |

Table 3: Cellular Activity and Efficacy

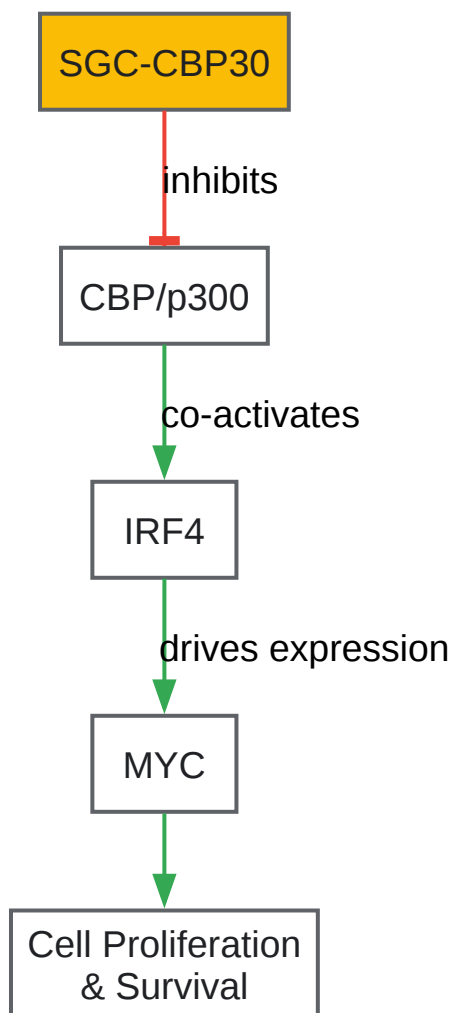
Cell Line	Assay Type	Endpoint	Value (IC50 / EC50)	Reference
HEK293	BRET Assay	Inhibition of CBP-H3.3 binding	2.8 μ M	[7]
RKO	Luciferase Reporter	Inhibition of p53 activity	1.5 μ M	[7][11]
AMO1	QuantiGene Plex	Reduction in MYC expression	2.7 μ M	[7]
Multiple Myeloma	Growth Inhibition	GI50	< 3 μ M in sensitive lines	[12]

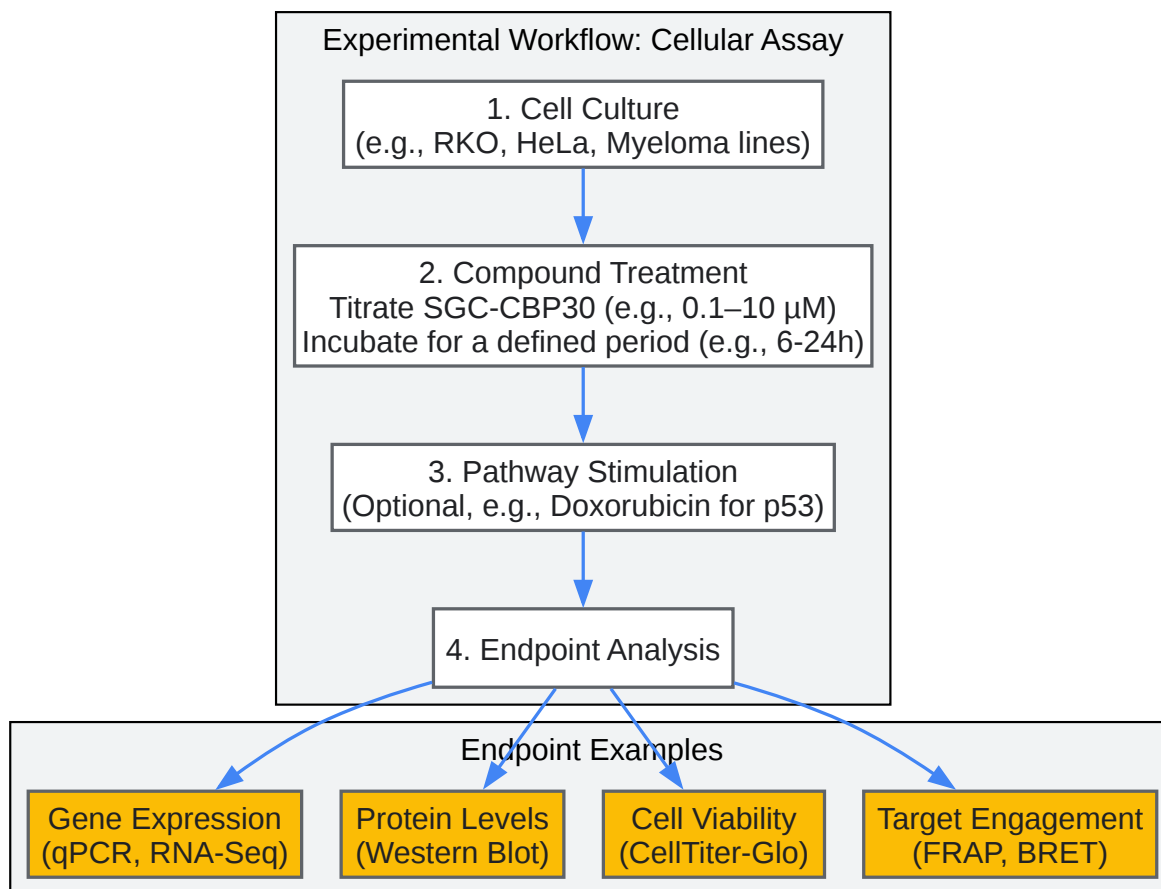
| LP-1 (Myeloma) | Growth Inhibition | GI50 | ~1 μ M |[12] |

Impact on Key Signaling Pathways

By modulating CBP/p300 function, **SGC-CBP30** affects multiple signaling pathways critical in cancer and immunology.

In multiple myeloma, the transcription factor IRF4 is a master regulator that drives the expression of key oncogenes, including MYC. **SGC-CBP30** treatment leads to the downregulation of the IRF4 transcriptional network, which is distinct from the effects of BET inhibitors.[12] This disruption of the IRF4/MYC axis contributes to cell cycle arrest and apoptosis in sensitive myeloma cell lines.[12]





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